N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Overview
Description
N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound belonging to the class of triazoloquinazolines. This class of compounds is known for its potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities .
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with 5-hydroxy-1,2,3-triazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: It has shown significant activity against various biological targets, making it a candidate for drug development.
Medicine: Its anticancer and antimicrobial properties are of particular interest for developing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,4-triazolo[4,3-c]quinazolines: These compounds also exhibit significant biological activities but differ in their substitution patterns and specific targets.
Triazoloquinazolin-5(3H)-one analogues: These analogues have been studied for their antitubercular activity and show different pharmacological profiles.
This compound’s unique combination of structural features and biological activities makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-5-6-11(10(18)7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMEXZQYWZCRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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